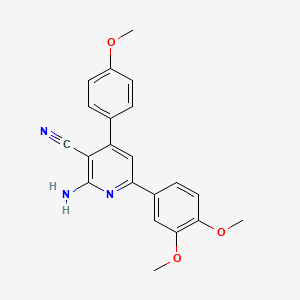

2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile

Descripción

2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile (CAS: 235100-74-0; molecular formula: C₂₁H₁₉N₃O₃; molecular weight: 361.40 g/mol) is a cyanopyridine derivative characterized by three methoxy-substituted aryl groups and a nitrile functional group . Its structure features a central pyridine ring substituted at positions 2 (amino), 4 (4-methoxyphenyl), and 6 (3,4-dimethoxyphenyl), with the nitrile group at position 2. This compound is synthesized via condensation reactions involving substituted aroylacetates and aminocyanopyridine precursors, often catalyzed by acetic acid or microwave-assisted methods to enhance yield and efficiency .

For example, it serves as an intermediate in synthesizing derivatives targeting the STAT3 pathway in colorectal cancer and cyclin G-associated kinase inhibition . Its spectral properties include a distinct IR absorption band at ~2200 cm⁻¹ (C≡N stretch) and 1H NMR signals for methoxy groups at δ 3.7–3.9 ppm .

Propiedades

IUPAC Name |

2-amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-25-15-7-4-13(5-8-15)16-11-18(24-21(23)17(16)12-22)14-6-9-19(26-2)20(10-14)27-3/h4-11H,1-3H3,(H2,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCXLQKVPZZXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis and Characterization

The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization methods such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, focusing primarily on its cytotoxic effects against cancer cell lines.

Cytotoxic Activity

Research indicates that 2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile exhibits significant cytotoxicity against several human cancer cell lines. The following table summarizes its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 0.48 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 0.55 | Inhibition of tubulin polymerization |

| A549 (Lung) | 0.54 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver) | 0.62 | Disruption of microtubule dynamics |

These results suggest that the compound may interfere with critical cellular processes such as apoptosis and cell division, making it a candidate for further development as an anticancer agent.

The mechanisms underlying the biological activity of 2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile include:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through the activation of caspases, which are essential enzymes in the apoptosis pathway.

- Tubulin Interaction : It has been shown to inhibit tubulin polymerization, leading to disrupted microtubule dynamics crucial for mitosis.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Toxicity Studies

Toxicological evaluations have indicated that 2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile has a low acute toxicity profile. In studies conducted on rat models:

- LD50 : Approximately 2.8–2.9 mol/kg, indicating a relatively safe profile for further research.

- Mutagenicity Tests : Ames tests have shown no mutagenic effects on microbial DNA, suggesting a favorable safety profile for potential therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific cancer types:

- Lung Cancer (A549) : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Breast Cancer (MCF-7) : In vitro assays revealed that cells treated with varying concentrations exhibited dose-dependent responses with significant apoptosis markers observed.

- Cervical Cancer (HeLa) : The compound was effective in inducing cell death through caspase activation pathways, showcasing its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects :

- Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents enhance electron density, influencing reactivity in nucleophilic substitutions. In contrast, bromine in 3g introduces electron-withdrawing effects, reducing melting points and altering solubility .

- Bulkiness : Compound 3i, with bulky 2,4-bis(benzyloxy)phenyl groups, exhibits a higher molecular weight (543.22 g/mol) and reduced synthetic yield compared to the target compound .

SAR Insights :

- Methoxy Positioning : The 3,4-dimethoxy substitution in the target compound optimizes π-π stacking with hydrophobic kinase pockets, while 4-methoxy groups improve solubility for cellular uptake .

- Halogen Incorporation : Bromine in 3g reduces anticancer efficacy (IC₅₀ > 20 µM) compared to the target compound, likely due to steric hindrance .

- Bulk vs. Activity : Bulky substituents (e.g., benzyloxy in 3i) decrease antibacterial potency, whereas smaller groups (e.g., methoxy in A1 ) enhance membrane penetration .

Q & A

What synthetic methodologies are recommended for preparing 2-Amino-6-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile?

Basic Research Question

A multi-component cyclization strategy is commonly employed, leveraging chalcone precursors and malononitrile under basic conditions (e.g., sodium methoxide in methanol). For example, similar nicotinonitrile derivatives are synthesized via cyclization of substituted chalcones with malononitrile at room temperature, yielding intermediates that are purified via recrystallization . Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of chalcone to malononitrile) and reaction duration (24–48 hours).

Advanced Research Question

Optimization of regioselectivity and yield requires adjusting substituent electronic effects. For instance, electron-donating groups (e.g., methoxy) on phenyl rings enhance cyclization efficiency by stabilizing intermediates. Computational modeling (DFT) can predict favorable reaction pathways, while microwave-assisted synthesis may reduce reaction time .

How should researchers characterize the structural and electronic properties of this compound?

Basic Research Question

Use a combination of 1H/13C NMR and FT-IR spectroscopy to confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) and aromatic proton environments. For example, methoxy groups typically exhibit singlets near δ 3.8–4.0 ppm in 1H NMR .

Advanced Research Question

Single-crystal X-ray diffraction provides precise molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding motifs. In related nicotinonitriles, the pyridine core forms dihedral angles of 14–44° with substituted phenyl rings, influencing π-π stacking and crystallinity . Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯N and C–H⋯π bonds) .

What strategies resolve contradictions in reported biological activity data for nicotinonitrile derivatives?

Basic Research Question

Discrepancies in antimicrobial or antitumor activity often arise from assay conditions (e.g., solvent polarity, cell line variability). Standardize protocols using DMSO as a universal solvent (≤1% v/v) and validate against reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced Research Question

Mechanistic studies (e.g., molecular docking ) can clarify structure-activity relationships. For example, substituent position (para vs. meta methoxy) alters binding affinity to kinase targets. Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

How do substituents on the phenyl rings influence fluorescence properties?

Advanced Research Question

Methoxy and amino groups enhance fluorescence via intramolecular charge transfer (ICT) . For example, 6-(4-aminophenyl) derivatives exhibit emission at 498 nm (λex = 370 nm) in DMSO due to extended conjugation and reduced non-radiative decay . Compare with derivatives lacking electron-donating groups (e.g., chloro substituents), which show quenched fluorescence .

What analytical techniques are critical for purity assessment?

Basic Research Question

HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., 192–195°C for methoxy-substituted analogs) ensure purity. Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .

Advanced Research Question

High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C21H19N3O3), while DSC-TGA evaluates thermal stability. Impurities from side reactions (e.g., incomplete cyclization) can be identified via LC-MS/MS .

How can computational tools aid in designing derivatives with enhanced bioactivity?

Advanced Research Question

Docking simulations (AutoDock Vina) predict binding modes to targets like tyrosine kinases. For example, 3,4-dimethoxy groups may hydrogen-bond with ATP-binding pockets. MD simulations assess dynamic stability of ligand-protein complexes over 100 ns trajectories. Pair with ADMET prediction to optimize pharmacokinetics .

What crystallographic challenges arise during structural analysis?

Advanced Research Question

Disorder in flexible substituents (e.g., ethoxy groups) complicates refinement. Use T = 100 K data collection to minimize thermal motion artifacts. For weakly diffracting crystals, employ synchrotron radiation (λ = 0.7–1.0 Å) and TWINABS for absorption correction .

How do solvent effects impact solubility and reactivity?

Basic Research Question

Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s dipolar nitrile and methoxy groups. Reactivity in protic solvents (e.g., methanol) may lead to byproducts via nucleophilic attack on the nitrile group .

Table 1: Key Physicochemical Data for Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.